![molecular formula C18H17IN2O2S2 B3297643 4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 895995-50-3](/img/structure/B3297643.png)
4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide
Overview
Description
4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as IMB-1, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
Target of Action
Similar compounds containing imidazole and thiazole moieties have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets for these activities can vary widely and are often dependent on the exact structure of the compound.
Mode of Action
For example, some compounds may inhibit the function of a specific enzyme, while others may bind to a receptor and modulate its activity . The presence of the iodine atom could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its target .
Biochemical Pathways
Based on the reported biological activities of similar compounds , it can be inferred that this compound may affect a variety of biochemical pathways. For example, anti-inflammatory activity could involve the inhibition of pro-inflammatory cytokines, while antitumor activity could involve the disruption of cell proliferation or induction of apoptosis .
Pharmacokinetics
Compounds containing imidazole and thiazole moieties are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Based on the reported biological activities of similar compounds , it can be inferred that this compound may have a variety of effects at the molecular and cellular level. For example, anti-inflammatory activity could result in reduced inflammation at the cellular level, while antitumor activity could result in the death of cancer cells .
Action Environment
For example, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially influence the compound’s efficacy through competitive or non-competitive inhibition .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its ability to selectively target specific proteins and disrupt their interactions. This makes it a valuable tool for studying the role of these interactions in cellular processes. However, one limitation of using 4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is the development of new compounds based on the structure of 4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide that may have improved activity or selectivity. Another area of interest is the use of 4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide in drug discovery, particularly for the development of new cancer therapies. Finally, there is potential for the use of 4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide in the study of protein-protein interactions in complex biological systems, such as the human microbiome.
Scientific Research Applications
4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. This compound has been found to be particularly useful in studies of protein-protein interactions, as it can be used to disrupt these interactions and study their effects on cellular processes.
properties
IUPAC Name |
4-iodo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOTUISQSAEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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